N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine, also known as (S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid, is a complex organic compound with significant interest in both organic chemistry and biochemistry. This compound features a dihydroxyphenyl group, a methyl group, and a ureido group, which contribute to its unique properties and potential applications in various scientific fields. Its structure allows for interactions with biological systems, making it a subject of ongoing research.
This compound can be synthesized from common precursors found in organic chemistry. The starting materials often include derivatives of tyrosine, which is an amino acid that plays a crucial role in the synthesis of neurotransmitters. The synthesis typically involves multiple steps that require specific catalysts and reaction conditions to yield the desired product.
N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine is classified as an amino acid derivative due to its structural components that resemble those of natural amino acids. It falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins but have significant biological activities.
The synthesis of N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine generally involves several key steps:
The reaction conditions typically require specific solvents, catalysts, and temperature controls to ensure high yields and purity. For example, palladium-catalyzed reactions are often employed to facilitate the introduction of methyl groups without affecting other functional groups present in the molecule .
N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine has a molecular formula of and a molecular weight of approximately 254.24 g/mol. Its IUPAC name is (2S)-2-(carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | (2S)-2-(carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
| InChI | InChI=1S/C11H14N2O5/c1-11(9(16)17,13-10(12)18)5-6-2-3-7(14)8(15)4-6/h2-4,14-15H,5H2,1H3,(H,16,17)(H3,12,13,18)/t11-/m0/s1 |
| InChI Key | VXDGAWHKWZTBEQ-NSHDSACASA-N |
| Isomeric SMILES | CC@(C(=O)O)NC(=O)N |
N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine exerts its biological effects involves its interaction with specific molecular targets within biological systems. The dihydroxyphenyl group can engage in redox reactions while the ureido group can form hydrogen bonds with various biomolecules. These interactions may modulate enzyme activity and influence signal transduction pathways critical for cellular processes.
The compound exhibits properties typical of amino acids and their derivatives. It is likely to be soluble in polar solvents due to its hydrophilic functional groups.
The presence of both hydroxyl and amine groups contributes to its reactivity profile, allowing it to participate in various chemical transformations such as:
Relevant data regarding solubility and stability under different pH conditions would be essential for practical applications but are not explicitly stated in the available literature.
N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine has potential applications in several scientific fields:
N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine serves as a critical building block in peptide-drug conjugates (PDCs), where its unique steric and electronic properties enhance receptor targeting. Recent advances leverage its tyrosine-like aromatic ring for site-specific bioconjugation. The 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) chemistry enables "tyrosine-click" reactions, forming stable carbon–carbon bonds between PTAD-functionalized linkers and the phenolic ring of tyrosine derivatives under mild aqueous conditions (pH 6–8). This method achieves >95% chemoselectivity without requiring metal catalysts, preserving peptide integrity [9]. For PDCs targeting HER2 receptors, trastuzumab conjugates incorporating this amino acid derivative via PTAD linkers demonstrated >90% payload retention in plasma stability assays, outperforming traditional lysine-conjugation approaches [9].
Table 1: Conjugation Strategies for N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine in PDCs
| Conjugation Method | Reagent | Reaction Conditions | Chemoselectivity | Application Example |
|---|---|---|---|---|
| Tyrosine-click | PTAD-azide | PBS, pH 7, 25°C | >95% | Trastuzumab–aplaviroc conjugates |
| Amide coupling | NHS esters | DMF, 4°C, 12h | 70–80% | Peptide–doxorubicin conjugates |
| Disulfide rebridging | Dibromomaleimides | Tris buffer, pH 8 | 85–90% | Antibody–maytansinoid conjugates |
Linker stability is paramount for targeted drug delivery. Incorporating cleavable valine-citrulline dipeptides or enzyme-sensitive β-glucuronides adjacent to N-(aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine enables tumor-specific payload release. Cathepsin B cleaves valine-citrulline linkers, achieving >80% payload liberation within 24 hours in tumor microenvironments while maintaining <5% premature release in plasma [9]. Non-cleavable linkers derived from maleimidocaproyl (mc) or 4-(pyridin-2-yldisulfanyl) butanoate (PDB) enhance serum half-life by forming thioether bonds with cysteine residues, reducing off-target effects. Conjugates using PDB linkers exhibited <3% deconjugation over 72 hours in human blood plasma, attributed to the steric shielding by the α-methyl group of the tyrosine derivative [9] [2].
α-Methylation Techniques
Stereoselective α-methylation of L-tyrosine precursors employs Pd-catalyzed C–H activation to install the α-methyl group regioselectively. Using picolinamide as a directing group and methyl iodide, mono-ortho-methylation is achieved with 90% yield and >99% enantiomeric excess (ee). The dibenzylamine (Bn₂N) moiety acts as a traceless steric shield to prevent over-alkylation, enabling exclusive mono-methylation [6]. Alternative routes utilize Schmidt’s protocol, involving ionic hydrogenation of hydroxymethylated intermediates derived from L-tyrosine. Na₂B₄O₇-mediated aldol condensation with formaldehyde yields mono-hydroxymethylated intermediates, followed by Pd/C-catalyzed hydrogenation, achieving 85% efficiency without racemization [2].
Hydroxylation and Metabolic Engineering
Regioselective meta-hydroxylation remains challenging due to tyrosine’s inherent para-phenolic reactivity. Biocatalytic hydroxylation using engineered Saccharomyces cerevisiae expresses cytochrome P450 enzymes to install the 3-hydroxy group post-alkylation. Strains overexpressing feedback-resistant ARO4ᴷ²²⁹L and ARO7ᴳ¹⁴¹S mutants enhance chorismate flux, elevating tyrosine titers 3.6-fold. Deletion of byproduct pathways (PDC5, ARO10) further boosts yields by 2.5-fold [10].
Table 2: Catalytic Methods for Synthesizing N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine
| Synthetic Step | Method | Catalyst/Reagent | Yield/Enantioselectivity | Key Innovation |
|---|---|---|---|---|
| α-Methylation | Pd-catalyzed C–H activation | Pd(OAc)₂, picolinamide | 90%, >99% ee | Dibenzylamine as traceless director |
| Hydroxymethylation | Borate-chelated aldol reaction | Na₂B₄O₇, HCHO | 85% | Suppresses bis-hydroxymethylation |
| Biocatalytic 3-OH installation | Engineered S. cerevisiae | ARO4ᴷ²²⁹L/ARO7ᴳ¹⁴¹S | 3.6-fold ↑ tyrosine flux | Deletion of PDC5/ARO10 byproduct genes |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: